Methyl 5-methylpyrazine-2-carboxylate
Overview
Description
Methyl 5-methylpyrazine-2-carboxylate is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a methyl group at the 5-position and a carboxylate ester group at the 2-position of the pyrazine ring.
Mechanism of Action
Target of Action
Methyl 5-methylpyrazine-2-carboxylate is a pyrazine derivative
Mode of Action
It has been studied that pyrazine derivatives can interact with various biological targets . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrazine derivatives are known to have diverse biological activities, suggesting that they may affect multiple pathways . .
Result of Action
Given the diverse biological activities of pyrazine derivatives, it is plausible that this compound may have multiple effects at the molecular and cellular levels
Biochemical Analysis
Biochemical Properties
Methyl 5-methylpyrazine-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to form hydrogen bonds with other molecules, which can influence its reactivity and interactions in biochemical pathways . The compound’s interactions with enzymes and proteins can affect their activity, leading to changes in metabolic processes.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins and other biomolecules essential for cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. The compound’s ability to form hydrogen bonds and other interactions with enzymes can lead to changes in their activity, affecting various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in metabolic processes and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic processes and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in these pathways can influence the production and utilization of energy, as well as the synthesis and degradation of biomolecules. By modulating enzyme activity, this compound can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its effects on cellular function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its effects on cellular processes. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its use in research .
Preparation Methods
The synthesis of Methyl 5-methylpyrazine-2-carboxylate typically involves the esterification of 5-methylpyrazine-2-carboxylic acid. One common method involves dissolving 5-methylpyrazine-2-carboxylic acid in methanol and adding concentrated sulfuric acid as a catalyst. The reaction mixture is then heated to reflux for several hours. After completion, the mixture is cooled, and the product is isolated by removing the solvent and purifying the residue .
Industrial production methods may involve similar esterification processes but are optimized for larger scales, often using continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Methyl 5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methyl group and ester group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Methyl 5-methylpyrazine-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 5-methylpyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:
5-methylpyrazine-2-carboxylic acid: The parent acid form, which lacks the ester group.
5-chloro-6-methylpyrazine-2-carboxylate: A similar compound with a chlorine substituent, which may exhibit different reactivity and properties.
5,5-dimethyl-2,2-bipyrazine: A more complex derivative used in coordination chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 5-methylpyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-9-6(4-8-5)7(10)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBOSZMVDHYLJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332766 | |
Record name | methyl 5-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41110-33-2 | |
Record name | 2-Pyrazinecarboxylic acid, 5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41110-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-methylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrazinecarboxylic acid, 5-methyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.049 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of atoms in Methyl 5-methylpyrazine-2-carboxylate?
A1: The molecule of this compound is almost flat. The pyrazine ring and the carboxylate group (-C(O)-O) are not perfectly aligned but are slightly tilted with respect to each other. The dihedral angle, which describes this tilt, is 5.4 degrees [].
Q2: How do the molecules of this compound arrange themselves in the solid state?
A2: In the crystal form, this compound molecules interact with each other through weak bonds called hydrogen bonds. Specifically, C-H⋯N and C-H⋯O hydrogen bonds link the molecules, leading to the formation of layers that are parallel to the crystallographic plane designated as (100) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.